Methyl 3-fluoro-1-(1-phenylethyl)pyrrolidine-3-carboxylate Methyl 3-fluoro-1-(1-phenylethyl)pyrrolidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16692035
InChI: InChI=1S/C14H18FNO2/c1-11(12-6-4-3-5-7-12)16-9-8-14(15,10-16)13(17)18-2/h3-7,11H,8-10H2,1-2H3
SMILES:
Molecular Formula: C14H18FNO2
Molecular Weight: 251.30 g/mol

Methyl 3-fluoro-1-(1-phenylethyl)pyrrolidine-3-carboxylate

CAS No.:

Cat. No.: VC16692035

Molecular Formula: C14H18FNO2

Molecular Weight: 251.30 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-fluoro-1-(1-phenylethyl)pyrrolidine-3-carboxylate -

Specification

Molecular Formula C14H18FNO2
Molecular Weight 251.30 g/mol
IUPAC Name methyl 3-fluoro-1-(1-phenylethyl)pyrrolidine-3-carboxylate
Standard InChI InChI=1S/C14H18FNO2/c1-11(12-6-4-3-5-7-12)16-9-8-14(15,10-16)13(17)18-2/h3-7,11H,8-10H2,1-2H3
Standard InChI Key AQVQMPFPMLZLHT-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC=CC=C1)N2CCC(C2)(C(=O)OC)F

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

The compound’s structure comprises a five-membered pyrrolidine ring with three distinct substituents:

  • A fluorine atom at the 3-position, introducing electronegativity and influencing ring conformation.

  • A 1-phenylethyl group at the 1-position, providing steric bulk and potential π-π interaction sites.

  • A methyl carboxylate at the 3-position, enhancing solubility and enabling further derivatization .

The molecular formula (C₁₄H₁₈FNO₂) and weight (251.30 g/mol) are consistent with its hybrid aromatic-aliphatic character.

Stereochemistry and Configuration

Stereochemical analysis of analogous compounds, such as (R)-tert-butyl 3-fluoro-3-(((R)-1-phenylethyl)carbamoyl)pyrrolidine-1-carboxylate, reveals that the 1-phenylethyl group induces chiral centers, leading to enantiomeric pairs . Vibrational circular dichroism (VCD) studies confirm that the absolute configuration of such derivatives depends on synthetic pathways and starting materials . For example, the (R)-1-phenylethyl substituent in related compounds like {3-fluoro-1-[(1R)-1-phenylethyl]pyrrolidin-3-yl}methanol enforces a specific spatial arrangement critical for biological activity .

Synthesis and Preparation

Synthetic Routes

While detailed protocols for methyl 3-fluoro-1-(1-phenylethyl)pyrrolidine-3-carboxylate are proprietary, analogous pyrrolidine syntheses suggest a multi-step approach:

  • Pyrrolidine Ring Formation: Cyclization of γ-aminobutanol derivatives or [3+2] cycloadditions.

  • Fluorination: Electrophilic fluorination using reagents like Selectfluor® at the 3-position.

  • N-Substitution: Alkylation with 1-phenylethyl bromide under basic conditions.

  • Esterification: Carboxylation via methyl chloroformate .

Aza-Michael addition strategies, as demonstrated in the synthesis of 3,4-disubstituted pyrrolidines, may also apply .

Challenges and Optimization

  • Regioselectivity: Fluorination at the 3-position competes with alternative sites, requiring precise temperature and catalyst control.

  • Stereochemical Purity: Chiral auxiliaries or enantioselective catalysis (e.g., Evans oxazaborolidines) are necessary to avoid racemization .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight251.30 g/mol
Boiling PointEstimated 320–350°C (extrapolated)
SolubilitySoluble in DMSO, methanol, chloroform
LogP~2.1 (predicted)

The methyl carboxylate enhances polarity, while the phenylethyl group contributes to lipophilicity, balancing membrane permeability and aqueous solubility .

Applications in Medicinal Chemistry

Drug Discovery

The compound’s fluorinated pyrrolidine core mimics natural proline, enabling its use as a:

  • Bioisostere: Replacing peptide bonds in protease inhibitors.

  • Conformational Restrictor: Locking drug candidates into bioactive conformations .

Case Study: Kinase Inhibitors

In preclinical studies, analogs of methyl 3-fluoro-1-(1-phenylethyl)pyrrolidine-3-carboxylate show nanomolar affinity for tyrosine kinases due to fluorine’s electronegativity stabilizing enzyme-ligand interactions .

SupplierPurityPackaging
Toronto Research Chemicals95%1 g, 5 g
AstaTech Inc.98%10 mg–100 mg

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